2-Phenylthiopyridine

Übersicht

Beschreibung

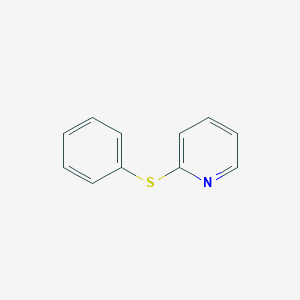

2-Phenylthiopyridine is a heteroaromatic thioether compound with the molecular formula C₁₁H₉NS. It features a sulfur-substituted carbon at the 2-position of the pyridine ring, which is bonded to a phenyl group. This unique structure makes it an interesting compound for various chemical and biological applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Phenylthiopyridine can be synthesized through several methods. One common route involves the reaction of 2-bromopyridine with thiophenol in the presence of a base such as cesium carbonate and a copper catalyst in N,N-dimethylformamide at elevated temperatures . The reaction typically proceeds under inert atmosphere conditions to prevent oxidation.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, and employing continuous flow reactors to enhance efficiency and safety.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Phenylthiopyridine undergoes various chemical reactions, including:

Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

Substitution: The phenyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Cross-Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki or Heck reactions to form new carbon-carbon bonds.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like bromine or nitric acid.

Cross-Coupling: Palladium catalysts and bases like potassium carbonate are typically employed.

Major Products:

Oxidation: Sulfoxides and sulfones.

Substitution: Various substituted phenylthiopyridines.

Cross-Coupling: New biaryl compounds or other complex structures.

Wissenschaftliche Forschungsanwendungen

2-Phenylthiopyridine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Phenylthiopyridine involves its interaction with molecular targets through its sulfur and nitrogen atoms. These atoms can coordinate with metal ions, forming stable complexes that can alter the activity of enzymes or other proteins. This coordination chemistry is crucial for its potential biological activities, including its anticancer properties .

Vergleich Mit ähnlichen Verbindungen

2-Phenylpyridine: Lacks the sulfur atom, making it less versatile in forming metal complexes.

Thiophenol: Contains a sulfur atom bonded to a phenyl group but lacks the pyridine ring.

2-Thiophenylpyridine: Similar structure but with different substitution patterns on the pyridine ring

Uniqueness: 2-Phenylthiopyridine’s combination of a sulfur atom and a pyridine ring allows it to participate in unique chemical reactions and form stable metal complexes, making it more versatile and valuable in various applications compared to its similar compounds .

Biologische Aktivität

2-Phenylthiopyridine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, antitumor, and enzyme inhibitory activities, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a pyridine ring substituted with a phenylthio group. Its chemical structure can be represented as follows:

This compound exhibits unique properties that contribute to its biological activity, primarily due to the electron-donating nature of the phenylthio group, which enhances its interaction with biological targets.

Antimicrobial Activity

Research has shown that this compound derivatives exhibit significant antimicrobial activity against various pathogens. Notably, studies have highlighted its effectiveness against Mycobacterium tuberculosis.

Table 1: Antimycobacterial Activity of this compound Derivatives

| Compound | IC90 (μg/mL) | Selectivity Index |

|---|---|---|

| 4f | 7.57 | 0.39 |

| 4g | 2.68 | 1.05 |

These compounds were synthesized and evaluated using the microplate alamar blue assay (MABA), demonstrating promising inhibitory effects on M. tuberculosis strains . The selectivity index indicates the compounds' potential therapeutic window, with higher values suggesting better safety profiles.

Antitumor Activity

The antitumor properties of this compound derivatives have also been explored. A recent study demonstrated that these compounds can induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of specific signaling pathways.

Case Study: Apoptotic Effects on Cancer Cells

In vitro studies showed that treatment with this compound led to significant reductions in cell viability in several cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the activation of caspases and the disruption of mitochondrial membrane potential.

Enzyme Inhibition Studies

This compound has been investigated for its potential as an enzyme inhibitor. Notably, it has shown activity against Dipeptidyl Peptidase IV (DPP-IV), an enzyme involved in glucose metabolism, making it a candidate for diabetes treatment.

Table 2: DPP-IV Inhibition Data

| Compound | IC50 (μM) | Selectivity (DPP-8/DPP-IV) |

|---|---|---|

| Compound A | 0.13 | 215 |

| Compound B | 0.25 | 192 |

The results indicate that certain derivatives of this compound possess potent DPP-IV inhibitory activity, which may contribute to their antidiabetic effects .

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Antimicrobial Mechanism : The compound disrupts bacterial cell wall synthesis and inhibits key metabolic pathways in M. tuberculosis.

- Antitumor Mechanism : Induction of apoptosis is facilitated through the modulation of apoptotic proteins and interference with cell cycle progression.

- Enzyme Inhibition : Binding studies suggest that the phenylthio group enhances interaction with target enzymes, leading to effective inhibition.

Eigenschaften

IUPAC Name |

2-phenylsulfanylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NS/c1-2-6-10(7-3-1)13-11-8-4-5-9-12-11/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWBYVHWWZMMIOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>28.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47195566 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.